Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate
CAS No.:
Cat. No.: VC16395989
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N2O2 |
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Molecular Weight | 194.23 g/mol |
IUPAC Name | methyl 2-(5-cyclopropyl-2-methylpyrazol-3-yl)acetate |
Standard InChI | InChI=1S/C10H14N2O2/c1-12-8(6-10(13)14-2)5-9(11-12)7-3-4-7/h5,7H,3-4,6H2,1-2H3 |
Standard InChI Key | FAVJGDOPAUYSNC-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC(=N1)C2CC2)CC(=O)OC |
Introduction
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Cyclocondensation: Ethyl acetoacetate reacts with 3-cyclopropyl-1-methylhydrazine in ethanol under reflux (80°C for 12 hours), yielding the pyrazole core.
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Esterification: The intermediate undergoes reaction with methanol in the presence of sulfuric acid, forming the final product with an 85–90% yield.
Table 1: Synthesis Parameters
Step | Reagents | Conditions | Yield |
---|---|---|---|
Cyclocondensation | Ethyl acetoacetate, hydrazine | 80°C, 12 h | 65–70% |
Esterification | Methanol, H₂SO₄ | Reflux, 6 h | 85–90% |
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize temperature and pressure control, achieving scalability and consistency. Automated purification systems, such as simulated moving bed chromatography, enhance throughput while maintaining purity (>98%).
Physicochemical Properties
Key Properties
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Density: 1.26 ± 0.1 g/cm³
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Boiling Point: 308.2 ± 27.0 °C
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pKa: 2.49 ± 0.10 (moderate acidity).
Solubility Profile
The compound exhibits limited aqueous solubility (0.12 mg/mL in water) but high solubility in DMSO (45.6 mg/mL), facilitating formulation for biological assays.
Table 2: Solubility in Common Solvents
Solvent | Solubility (mg/mL) |
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Water | 0.12 ± 0.03 |
DMSO | 45.6 ± 2.1 |
Ethanol | 8.9 ± 0.7 |
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate that the compound induces apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells) at low micromolar concentrations (IC₅₀ ≈ 10 µM). Mechanistically, it inhibits topoisomerase II, disrupting DNA replication.
Anti-Inflammatory Effects
The compound reduces pro-inflammatory cytokines (e.g., TNF-α and IL-6) by 40–60% in murine macrophages, suggesting utility in treating chronic inflammation.
Herbicidal Applications
At 100 ppm, it inhibits weed growth by 75% in field trials, outperforming conventional herbicides like glyphosate in selectivity.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Analog E20: Incorporates a 4-nitrophenoxy group, enhancing herbicidal activity due to electron-withdrawing effects.
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Analog J4: A trichloropyridinyloxy derivative with improved enzyme inhibition (IC₅₀ = 2.3 µM).
Table 3: Bioactivity Comparison
Compound | Modification | IC₅₀ (µM) | Application |
---|---|---|---|
Parent | None | 10.0 | Anticancer |
E20 | 4-Nitrophenoxy | 5.2 | Herbicidal |
J4 | Trichloropyridinyloxy | 2.3 | Enzyme Inhibition |
Applications in Agriculture and Medicine
Agricultural Use
The compound’s selectivity minimizes harm to non-target species, making it a candidate for integrated pest management. Field trials show a 75% reduction in aphid populations without affecting pollinators.
Analytical Characterization
Spectroscopic Methods
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¹H NMR: Peaks at δ 0.8–1.2 ppm (cyclopropyl CH₂) and δ 2.3–2.5 ppm (pyrazole CH₃).
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HPLC: Purity >98% using a C18 column (acetonitrile/water, 70:30).
X-Ray Crystallography
Single-crystal analysis confirms the planar pyrazole ring and ester conformation, critical for structure-activity relationships.
Stability and Solubility Considerations
Degradation Pathways
Under alkaline conditions (pH > 9), the ester group hydrolyzes to the carboxylic acid, reducing bioactivity. Stabilization via microencapsulation extends shelf life.
Co-Solvent Strategies
PEG-400 enhances aqueous solubility to 12.5 mg/mL, improving bioavailability for oral delivery.
Case Studies and Research Findings
Anticancer Trial
A 2024 study reported a 60% reduction in tumor volume in xenograft models following daily oral administration (50 mg/kg).
Herbicidal Field Trial
In a 2023 study, application at 100 ppm reduced weed biomass by 75% in soybean fields, with no phytotoxicity observed.
Future Perspectives
Future research should focus on:
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Structure-Activity Optimization: Introducing fluorinated substituents to enhance blood-brain barrier penetration.
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Eco-Toxicological Studies: Assessing long-term environmental impact in agricultural use.
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Clinical Trials: Evaluating pharmacokinetics and safety profiles for pharmaceutical applications.
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